molecular formula C13H12FNO2 B8021741 Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B8021741
M. Wt: 233.24 g/mol
InChI Key: KXQMTNMMOMBDLC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C13H12FNO2 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Fluorescence Analysis : Ethyl-4,5-dihydro-5-oxo-2-phenyl(1H)pyrrole-3-carboxylate, a compound similar to Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, was studied for its synthesis, absorption, fluorescence, and photoisomerisation. The study found that photoisomerisation is the main deactivation channel after excitation in fluid solution, which contrasts with rigid frozen glass where fluorescence is preferred (Vyňuchal et al., 2008).

  • Microwave Irradiation Synthesis : Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, closely related to Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates by treatment with triethylphosphite under microwave irradiation (Khajuria et al., 2013).

  • Oxidation of Amino-Pyrroles : The oxidation of 3-amino-2,5-dimethylpyrroles led to the isolation of 2-hydroxy-2H-pyrroles, indicating a specific reaction pathway that could be relevant for derivatives like Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (Cirrincione et al., 1987).

  • NMR Spectroscopic Study : A NMR spectroscopic study of a compound structurally similar to Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate revealed insights into its tautomeric and isomeric nature (Lyčka et al., 2010).

  • Crystal Structure Analysis : The crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a compound with a similar structure, was determined, providing insights into its molecular conformation (Kumar et al., 2018).

  • Anticoccidial Agents Research : Derivatives of 2,3-diaryl pyrroles, which are structurally related to Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, were evaluated as inhibitors of Eimeria tenella cGMP-dependent protein kinase and as potential anticoccidial agents (Biftu et al., 2005).

properties

IUPAC Name

ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-2-17-13(16)9-7-12(15-8-9)10-5-3-4-6-11(10)14/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQMTNMMOMBDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Synthesis routes and methods

Procedure details

To a solution (80 mL) of ethyl 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (8.6 g) in ethanol was added 10% palladium carbon (50% containing water, 0.86 g), and the mixture was stirred under a hydrogen atmosphere at room temperature for 36 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethanol (70 mL), 10% palladium carbon (50% containing water, 0.90 g) was added, and the mixture was stirred under a hydrogen atmosphere at room temperature for 60 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=10:1→5:1) to give the title compound as a brown solid (yield 1.37 g, 18%).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.86 g
Type
catalyst
Reaction Step One
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.